3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione
Description
Properties
CAS No. |
983-01-7 |
|---|---|
Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[(4-methylanilino)methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C23H21N3O2/c1-17-12-14-20(15-13-17)24-16-26-21(27)23(25-22(26)28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16H2,1H3,(H,25,28) |
InChI Key |
CAEXVQZQFATENT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization of Benzil and Urea
The 5,5-diphenylimidazolidine-2,4-dione scaffold is synthesized via cyclocondensation of benzil (1,2-diphenylethanedione) and urea under alkaline conditions. This method, adapted from classical hydantoin synthesis, involves refluxing equimolar quantities of benzil and urea in ethanol with potassium hydroxide as the catalyst. The reaction proceeds via nucleophilic attack of urea’s amine groups on the electrophilic carbonyl carbons of benzil, followed by dehydration to form the imidazolidine ring. Typical yields range from 65–75%, with purity confirmed by melting point analysis () and spectroscopy.
Hydrazine-Mediated Ring Closure
An alternative route employs 5,5-diphenylhydantoin as the starting material, reacting with hydrazine hydrate to yield 3-amino-5,5-diphenylimidazolidine-2,4-dione. While this method introduces an amino group at position 3, it provides a reactive site for subsequent functionalization. The reaction occurs in ethanol under reflux for 6–8 hours, achieving yields of 70–80%.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies indicate that polar aprotic solvents (e.g., DMF) accelerate the Mannich reaction but reduce selectivity. Ethanol balances reactivity and solubility, favoring mono- over di-substitution (Table 1).
Table 1: Solvent Impact on Mannich Reaction Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 68 | 96 |
| DMF | 100 | 72 | 88 |
| Acetonitrile | 82 | 65 | 94 |
Catalytic Enhancements
Lewis acids (e.g., ZnCl) at 5 mol% increase reaction rates by stabilizing the iminium intermediate, boosting yields to 75–80%. However, acidic conditions risk hydrolyzing the hydantoin ring, necessitating pH control (pH 6–7).
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Mannich Reaction | 68 | 96 | 12 |
| Reductive Amination | 62 | 94 | 18 |
The Mannich reaction offers superior efficiency, while reductive amination provides better regioselectivity for complex substrates.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Chemistry
3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione serves as a significant building block for synthesizing more complex molecules. Its unique imidazolidine core allows for various chemical modifications that can lead to novel compounds with enhanced properties.
Biology
The compound exhibits significant antibacterial and antifungal activities. Research indicates that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.
Medicine
One of the most promising applications of this compound lies in its anticancer properties. Studies have demonstrated its efficacy against several cancer cell lines. For instance:
- In vitro tests showed substantial growth inhibition against specific cancer types, indicating its potential as an antitumor agent .
Case Study: Antitumor Activity
A recent study evaluated the compound's effects on human cancer cell lines. Results indicated a growth inhibition percentage (PGI) of over 70% against certain aggressive tumors, suggesting its viability as a therapeutic agent .
Industrial Applications
In the industrial sector, this compound is utilized in developing new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for applications in:
Mechanism of Action
The mechanism of action of 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 3-Position
The 3-position of the hydantoin core is a critical site for modulating pharmacological activity. Below is a comparative analysis of substituents in related compounds:
Key Observations :
- Schiff Bases (SB1-Ph, SB3-Ph): These derivatives feature conjugated imine linkages (C=N), which enhance rigidity and electronic delocalization.
- Alkyl/Aryl Substituents (Hexyl, Bromoalkyl): Non-polar groups like hexyl or bromoalkyl chains increase lipophilicity, favoring blood-brain barrier penetration. Bromoalkyl derivatives exhibit potent antileukemic activity, with HL-60 cells showing higher sensitivity than U937 cells .
- Phenoxyacetyl Derivatives (C1–C10): The phenoxyacetyl group introduces ester functionality, altering polarity and hydrogen-bonding capacity. Compound C9 (3-bromophenoxyacetyl) demonstrated significant CNS activity, likely due to halogen-mediated interactions .
- Target Compound: The [(4-methylphenyl)amino]methyl group combines a flexible methylene linker with an aromatic amine.
Pharmacological and Physicochemical Properties
Table 2: Molecular Weight and Bioactivity Comparison
*Estimated based on substituent contributions.
Key Insights :
- The target compound’s molecular weight (~365.4 g/mol) and LogP (~2.8) suggest moderate lipophilicity, balancing solubility and membrane permeability.
- Bromoalkyl derivatives (e.g., Compound 4) exhibit higher LogP values (3.9), correlating with enhanced cytotoxicity against leukemia cells .
- Schiff bases like SB3-Ph show higher LogP (3.5) due to nitro group contributions, aligning with their potent anticonvulsant activity .
Biological Activity
3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 983-01-7, is characterized by a complex structure that potentially contributes to its pharmacological properties.
- Molecular Formula : C23H21N3O2
- Molecular Weight : 371.432 g/mol
- Appearance : Typically presented as a solid compound.
Anticancer Activity
Research indicates that compounds related to imidazolidine derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that derivatives of imidazolidine displayed cytotoxic effects against breast cancer and renal cancer cells, indicating their potential as anticancer agents .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential application in treating bacterial infections.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
The biological activities of this compound are largely attributed to its ability to interact with multiple biological targets. It is believed to modulate pathways involved in cell proliferation and apoptosis, particularly through the inhibition of specific enzymes and receptors associated with cancer progression and inflammation .
Case Studies
- Anticancer Activity : In a specific study involving renal cancer cells (A498), derivatives of imidazolidine were found to induce apoptosis through caspase activation pathways. The study reported an IC50 value indicating effective concentration levels required for significant cytotoxicity .
- Antimicrobial Study : A comparative analysis involving various imidazolidine derivatives revealed that this compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli.
Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50 values < 10 µM | |
| Antimicrobial | MIC < 50 µg/mL | |
| Anti-inflammatory | Inhibition of cytokines |
Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observations |
|---|---|---|
| Imidazolidine Derivative | Anticancer | Significant cytotoxicity observed |
| 4-Methylphenyl Substituent | Antimicrobial | Enhanced activity against Gram-positive bacteria |
| Presence of Amine Group | Anti-inflammatory | Correlation with reduced inflammatory markers |
Q & A
Q. How can the synthesis of 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione be optimized for improved yield and purity?
- Methodological Answer : Utilize a reflux-based approach with DMF as the solvent and K₂CO₃ (1.3 equivalents) as a base to drive the reaction. Post-reaction, hot filtration removes insoluble impurities, followed by solvent evaporation under reduced pressure. Crystallization from ethanol yields high-purity block-shaped crystals. Monitoring reaction time (e.g., 2 hours) and temperature (reflux conditions) is critical for reproducibility .
Q. What spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) at low temperatures (e.g., 100 K) provides precise crystallographic parameters (Table 1).
- NMR spectroscopy (¹H/¹³C) identifies functional groups, such as the 4-methylphenylamino moiety.
- FT-IR spectroscopy confirms carbonyl (C=O) and amine (N-H) stretches.
Q. Table 1. Crystallographic Parameters (Analogue Data)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a, b, c (Å) | 8.5395, 8.9377, 23.444 |
| β (°) | 91.066 |
| V (ų) | 1789.0 |
| Z | 4 |
| Derived from structurally analogous compounds . |
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to map reaction pathways. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error approaches. For example, simulate the steric effects of the 4-methylphenyl group on nucleophilic attack sites .
Q. What strategies resolve contradictions in reported crystallographic parameters across studies?
- Methodological Answer :
Q. How do substituent variations (e.g., methyl vs. hexyl groups) influence supramolecular interactions?
- Methodological Answer : Analyze packing motifs via XRD:
- Methyl groups : Enhance π-π stacking of diphenyl rings due to reduced steric hindrance.
- Hexyl analogues : Introduce hydrophobic interactions, altering crystal symmetry (e.g., monoclinic vs. orthorhombic).
Derived from structural analogues .
Q. What experimental controls are critical for reproducibility in multi-step syntheses?
- Methodological Answer :
- Standardize solvent purity (DMF dried over molecular sieves).
- Monitor base equivalents (K₂CO₃) to prevent side reactions.
- Control crystallization kinetics (e.g., slow ethanol evaporation) for uniform crystal growth .
Data Analysis and Contradiction Resolution
Q. How to address discrepancies in reaction yields between batch syntheses?
- Methodological Answer :
- Perform statistical DOE (Design of Experiments) to identify critical variables (e.g., reflux time, solvent volume).
- Use HPLC-MS to track intermediate stability and byproduct formation .
Q. What role does temperature play in stabilizing the imidazolidine-2,4-dione core during synthesis?
- Methodological Answer : Low temperatures (e.g., 100 K in XRD studies) minimize thermal disorder, enhancing data accuracy. In synthesis, controlled heating (reflux) prevents ring-opening side reactions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
